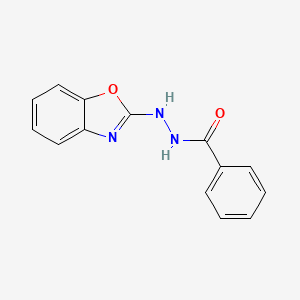

N'-(1,3-benzoxazol-2-yl)benzohydrazide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-(1,3-benzoxazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-13(10-6-2-1-3-7-10)16-17-14-15-11-8-4-5-9-12(11)19-14/h1-9H,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCYPIMTGGCJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N'-(1,3-benzoxazol-2-yl)benzohydrazide

While direct, single-pot syntheses of this compound are not extensively documented in dedicated literature, its structure suggests a logical assembly from two key precursors: a 2-substituted benzoxazole (B165842) and a benzoyl derivative. A highly plausible pathway involves the reaction of 2-hydrazinobenzoxazole with benzoyl chloride.

The synthesis of the crucial intermediate, 2-hydrazinobenzoxazole, can be achieved through a multi-step process starting from o-aminophenol. researchgate.net First, 2-mercaptobenzoxazole (B50546) is prepared by reacting o-aminophenol with carbon disulfide in an alcoholic solution of potassium hydroxide. researchgate.net Subsequently, treatment of 2-mercaptobenzoxazole with hydrazine (B178648) hydrate (B1144303) yields 2-hydrazinobenzoxazole. researchgate.net The final step would be the acylation of 2-hydrazinobenzoxazole with benzoyl chloride.

An alternative theoretical pathway could involve the nucleophilic substitution of a leaving group at the 2-position of the benzoxazole ring, such as a chlorine atom, by benzohydrazide (B10538). Benzohydrazide itself is commonly synthesized by refluxing methyl benzoate (B1203000) with hydrazine hydrate. thepharmajournal.com

Optimizing the synthesis of benzoxazole derivatives is crucial for improving efficiency and yield. For the cyclization step to form the benzoxazole ring, various catalysts and conditions have been explored. The use of imidazolium (B1220033) chloride as a promoter in the reaction of 2-aminophenols has been reported to produce benzoxazole derivatives in moderate to excellent yields. nih.gov

For the synthesis of related benzoxazole structures, reaction parameters such as temperature and catalyst loading have been fine-tuned. For instance, in the synthesis of 2-substituted benzoxazoles, the use of a magnetic nanoparticle-supported ionic liquid catalyst under ultrasound irradiation has been shown to significantly reduce reaction times to as little as 30 minutes, with product yields reaching up to 90%. nih.gov Such methodologies could potentially be adapted to enhance the synthesis of this compound precursors.

| Methodology | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Condensation | Imidazolium chloride | 140 °C, 8 h | Moderate to Excellent | nih.gov |

| Condensation/Cyclization | Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) | Solvent-free, Ultrasound | Up to 90% | nih.gov |

| Condensation | Samarium triflate | Aqueous medium, Mild conditions | High | organic-chemistry.org |

Modern synthetic chemistry emphasizes environmentally benign methods. Several green approaches have been developed for the synthesis of benzoxazole and benzohydrazide cores, which are applicable to the target compound.

One notable green method for benzoxazole synthesis involves using a reusable samarium triflate catalyst in an aqueous medium, which avoids hazardous organic solvents. organic-chemistry.org Another approach utilizes a magnetic nanoparticle-supported catalyst (LAIL@MNP) under solvent-free ultrasound irradiation. nih.gov This method not only offers high yields and short reaction times but also allows for easy recovery and recycling of the catalyst using a magnet. nih.gov Microwave-assisted synthesis is another established green technique that can accelerate the formation of benzohydrazides. thepharmajournal.com For example, the reaction of methyl benzoate and hydrazine hydrate can be completed in minutes under microwave irradiation, compared to hours using conventional heating. thepharmajournal.com

Design and Synthesis of this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, allowing for the creation of diverse libraries of analogues. These modifications can be strategically implemented at the hydrazide moiety, the benzoxazole ring, or the benzoyl group.

The hydrazide functional group is a versatile handle for derivatization. A primary strategy for its modification is the condensation reaction with various aldehydes and ketones to form Schiff bases (hydrazones). This reaction is widely used to create a vast array of derivatives. derpharmachemica.comresearchgate.netimpactfactor.org For instance, 2-hydrazinobenzoxazole, a key precursor, can be reacted with different substituted benzaldehydes to prepare a variety of hydrazones. researchgate.net

Another modification strategy involves the reaction of the hydrazide with isothiocyanates. For example, reacting a hydrazide derivative with phenylisothiocyanate in ethanol (B145695) leads to the formation of the corresponding N-phenylhydrazinecarbothioamide derivative. anjs.edu.iq These transformations allow for the introduction of diverse structural motifs onto the hydrazide core.

| Reagent | Reaction Type | Resulting Moiety | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Condensation | Schiff Base (Hydrazone) | researchgate.netderpharmachemica.comresearchgate.netimpactfactor.org |

| Phenylisothiocyanate | Addition | N-Phenylhydrazinecarbothioamide | anjs.edu.iq |

The electronic properties and steric profile of the benzoxazole ring can be tuned by introducing substituents onto its benzene (B151609) ring. The synthesis of such analogues typically starts with a correspondingly substituted o-aminophenol. Studies on the synthesis of various benzoxazole derivatives have shown that the reaction tolerates a range of substituents.

Electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., chloro, bromo, nitro) on the 2-aminophenol (B121084) ring are generally well-tolerated in cyclization reactions to form the benzoxazole core. nih.govorganic-chemistry.orgnih.gov For example, the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles was found to be compatible with both strongly electron-donating and -withdrawing substituents on the arene ring. nih.gov Similarly, the synthesis of 2-substituted benzoxazoles via cyclization reactions accommodates substituents such as methyl, chloro, bromo, nitro, and methoxy (B1213986) on the 2-aminophenol starting material. organic-chemistry.org However, in some synthetic methods, electron-withdrawing groups might lead to slightly lower yields compared to electron-donating groups. nih.gov

Modification of the benzoyl portion of this compound is a key strategy for generating structural diversity. This is typically achieved by using substituted benzohydrazides or substituted benzoyl chlorides during the synthesis. An extensive range of substituted benzohydrazides has been reported in the literature, which can be used as building blocks. thepharmajournal.com

For example, analogues can be prepared from 4-chlorobenzohydrazide derpharmachemica.com or from various other substituted benzohydrazides to introduce different electronic and steric features. biointerfaceresearch.com The synthesis of N'-[4-(hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides has been demonstrated with a variety of substituents on the benzohydrazide moiety, showcasing the feasibility of this approach. biointerfaceresearch.com Similarly, a wide array of N'-substituted benzylidene benzohydrazides have been synthesized, highlighting the versatility of modifying the group attached to the hydrazide nitrogen. thepharmajournal.comnih.gov

| Substituent on Benzoyl Group | Precursor Compound | Reference |

|---|---|---|

| 4-Chloro | 4-Chlorobenzohydrazide | derpharmachemica.com |

| 2-Bromo / 3-Bromo | 2-Bromobenzohydrazide / 3-Bromobenzohydrazide | thepharmajournal.com |

| Various Aroyloxy groups | Substituted Benzohydrazides | biointerfaceresearch.com |

| 4-(prop-2-yn-1-yloxy) | 4-(prop-2-yn-1-yloxy)benzohydrazide | nih.gov |

Chemo-Enzymatic and Biocatalytic Approaches in Benzohydrazide Synthesis

The integration of enzymatic processes with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers a green and efficient alternative for the production of complex molecules like this compound. This approach leverages the high selectivity and mild reaction conditions of biocatalysts, addressing many of the challenges associated with purely chemical methods. While a direct one-pot chemo-enzymatic synthesis of the title compound is not yet extensively reported, a plausible and scientifically sound pathway can be constructed based on established biocatalytic reactions for the synthesis of its core components: the benzohydrazide and benzoxazole moieties.

The proposed chemo-enzymatic strategy involves the separate synthesis of a benzohydrazide precursor and a benzoxazole acyl donor, followed by an enzymatic coupling step.

Enzymatic Synthesis of the Benzohydrazide Core

The formation of the hydrazide bond (-CONHNH-) can be efficiently catalyzed by enzymes, particularly hydrolases such as lipases and amidases, often exhibiting high yields and selectivity under mild conditions.

One of the most promising enzymatic routes for benzohydrazide synthesis involves the use of lipases . Lipases, such as those from Candida antarctica (CALB), are well-known for their ability to catalyze acylation reactions. Research has demonstrated the successful lipase-catalyzed synthesis of N'-alkyl benzohydrazides through a hydrazine insertion reaction. jocpr.com In these processes, a lipase (B570770) facilitates the reaction between a suitable substrate and a hydrazine derivative. For instance, porcine pancreatic lipase has been used as a biocatalyst for the synthesis of N'-alkyl benzohydrazides with satisfactory yields ranging from 71-97%. jocpr.com

Another significant biocatalyst for hydrazide synthesis is the amidase from microorganisms like Rhodococcus rhodochrous J1. This enzyme has been shown to catalyze the synthesis of hydrazides from the corresponding amides and hydrazine. nih.gov This reaction is reversible, and the enzyme can also hydrolyze the hydrazide back to the acid in the absence of hydrazine. nih.gov The nitrile hydratase from Rhodococcus rhodochrous J1 is also a key enzyme in the production of amides from nitriles, which can then potentially be converted to hydrazides. nih.govnih.gov

These enzymatic methods provide a foundation for producing the core benzohydrazide structure required for the final compound.

Chemical Synthesis of the Benzoxazole Moiety

The benzoxazole ring system is typically synthesized through the condensation of an o-aminophenol with a carboxylic acid or its derivative. Numerous chemical methods have been developed for this transformation. nih.govorganic-chemistry.org Common approaches include the coupling of o-aminophenols with acyl chlorides, which can be catalyzed by strong acids or conducted under microwave conditions. jocpr.com Another strategy is the oxidative cyclization of phenolic Schiff bases formed from the condensation of o-aminophenols and aldehydes. jocpr.com

For the purpose of a chemo-enzymatic synthesis of this compound, a key intermediate would be benzoxazole-2-carboxylic acid or an activated form thereof, such as an ester. The synthesis of 2-substituted benzoxazoles is well-documented, often involving the reaction of 2-aminophenol with various reagents. organic-chemistry.org For instance, 2-hydrazinobenzoxazole can be prepared from 2-mercaptobenzoxazole and hydrazine, providing a direct precursor to the benzoxazole part of the target molecule. researchgate.net

Proposed Chemo-Enzymatic Coupling and Derivatization

The final and most crucial step in the proposed chemo-enzymatic synthesis of this compound would be the enzymatic coupling of the benzohydrazide precursor with the benzoxazole-2-carboxylic acid derivative. Lipases are excellent candidates for this N-acylation reaction. There is evidence of lipase-catalyzed acylation of various nucleophiles, including hydrazines, with different acyl donors. nih.govnih.gov

The versatility of lipases in catalyzing the acylation of hetero-substituted nitrogen nucleophiles has been demonstrated, with enzymes like Candida antarctica lipase B (Novozym 435) showing high activity in organic solvents. nih.gov This suggests the feasibility of using a lipase to catalyze the reaction between a pre-formed benzohydrazide and an activated benzoxazole-2-carboxylic acid (e.g., an ethyl or methyl ester) to yield the final product, this compound.

The following table summarizes the key enzymes and their roles in the proposed chemo-enzymatic synthesis:

| Enzyme | Source Organism | Role in Synthesis | Substrates | Products | Reference |

| Lipase | Candida antarctica (CALB), Porcine Pancreas | N-acylation, Hydrazide formation | Morita-Baylis-Hillman ketone, Phenylhydrazine; Carboxylic acid esters, Hydrazine | N'-alkyl benzohydrazides; Acyl hydrazides | jocpr.comnih.gov |

| Amidase | Rhodococcus rhodochrous J1 | Hydrazide formation | Amides, Hydrazine | Hydrazides | nih.gov |

| Nitrile Hydratase | Rhodococcus rhodochrous J1 | Amide precursor synthesis | Nitriles | Amides | nih.govnih.gov |

The following table outlines a plausible chemo-enzymatic reaction scheme:

| Step | Reaction | Catalyst | Starting Materials | Intermediate/Product |

| 1a (Enzymatic) | Hydrazide Synthesis | Lipase or Amidase | Benzoic acid derivative, Hydrazine | Benzohydrazide |

| 1b (Chemical) | Benzoxazole Synthesis | Acid/Base or Metal Catalyst | o-Aminophenol, Carboxylic acid derivative | Benzoxazole-2-carboxylic acid ester |

| 2 (Enzymatic) | N-Acylation | Lipase (e.g., CALB) | Benzohydrazide, Benzoxazole-2-carboxylic acid ester | This compound |

This chemo-enzymatic approach holds significant promise for the sustainable and efficient synthesis of this compound and its derivatives, paving the way for further exploration of their chemical and biological properties.

Structural Elucidation and Molecular Architecture

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopy provides the foundational evidence for the molecular structure of N'-(1,3-benzoxazol-2-yl)benzohydrazide, confirming the connectivity of atoms and the nature of the functional groups present.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid-State

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of the molecule. Based on data from benzohydrazide (B10538) and various 2-substituted benzoxazole (B165842) derivatives, a predictive assignment of the ¹H and ¹³C NMR spectra for this compound can be constructed. researchgate.netresearchgate.netrsc.org

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the benzoyl and benzoxazole rings, typically appearing in the downfield region between 7.0 and 8.0 ppm. The protons of the monosubstituted benzene (B151609) ring from the benzoyl group would likely present as a complex multiplet, while the four protons of the benzoxazole ring system would show a pattern characteristic of ortho-disubstituted benzene. researchgate.net The two N-H protons of the hydrazide linker are expected to appear as distinct, broad singlets at a lower field, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would corroborate this structure, showing characteristic signals for the carbonyl carbon (C=O) of the hydrazide group, typically around 165 ppm. The spectrum would also display signals for the unique carbons of the benzoxazole ring, including the C=N carbon at the 2-position, and the aromatic carbons from both ring systems. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoyl Aromatic C-H | 7.50 - 7.90 (m, 5H) | 127.0 - 133.0 |

| Benzoxazole Aromatic C-H | 7.10 - 7.50 (m, 4H) | 110.0 - 125.0 |

| Benzoxazole C-O | - | ~150.0 |

| Benzoxazole C=N | - | ~158.0 |

| Benzoyl C=O | - | ~165.0 |

Note: Predicted values are based on data from benzohydrazide and benzoxazole derivatives. 'm' denotes multiplet, 'br s' denotes broad singlet.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing its exact mass. Furthermore, its fragmentation pattern in the mass spectrometer offers valuable structural information.

Based on studies of benzohydrazide and related aromatic compounds, the fragmentation of the title molecule is predictable. nih.govnist.govfu-berlin.de A primary fragmentation pathway would involve the cleavage of the amide bond, leading to the formation of the stable benzoyl cation. Another significant fragmentation would likely involve the hydrazide N-N bond. The molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Structure | Description | Predicted m/z |

|---|---|---|

| [C₁₄H₁₁N₃O₂]⁺ | Molecular Ion | 253.08 |

| [C₇H₅O]⁺ | Benzoyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [C₇H₅N₂O]⁺ | Benzoxazol-2-yl-imino cation | 147 |

Note: m/z values are for the most common isotopes. fu-berlin.de

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups within the molecule. The spectra would be dominated by absorptions corresponding to the amide, amine, and aromatic components. researchgate.netnih.gov

Key expected vibrational bands include the N-H stretching vibrations from the hydrazide group, typically appearing as one or two bands in the 3100-3300 cm⁻¹ region. The C=O stretching vibration (Amide I band) is a strong, prominent band expected around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is anticipated in the 1520-1550 cm⁻¹ region. Additionally, the C=N stretching of the benzoxazole ring would be observed, likely near 1600 cm⁻¹, along with characteristic peaks for aromatic C-H and C=C stretching. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Hydrazide (-NH-NH-) | 3100 - 3300 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | Benzoyl (-C=O) | 1640 - 1680 | Strong |

| C=N Stretch | Benzoxazole | ~1600 | Medium |

| N-H Bend (Amide II) | Hydrazide (-NH) | 1520 - 1550 | Medium-Strong |

Single-Crystal X-Ray Diffraction Analysis of this compound and Related Structures

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state. While a crystal structure for the title compound itself is not found in the surveyed literature, extensive analysis of closely related benzothiazole (B30560) hydrazide structures provides a robust model for its solid-state architecture. sunway.edu.mymdpi.comresearchgate.net The benzothiazole group is an excellent structural surrogate for benzoxazole, with the primary difference being the substitution of a sulfur atom for an oxygen atom in the five-membered ring.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by strong hydrogen bonding interactions. Studies on analogous benzothiazole hydrazides consistently show the formation of supramolecular dimers via pairwise N-H···N(heterocycle) hydrogen bonds. sunway.edu.mymdpi.comresearchgate.net In this motif, the hydrazinyl N-H proton of one molecule donates to the nitrogen atom of the benzothiazole ring of a neighboring molecule, forming a stable, centrosymmetric R²₂(8) ring motif. It is highly probable that the benzoxazole analog would adopt a similar dimeric structure.

Conformational Analysis in the Solid State

The solid-state conformation of the molecule is dictated by the steric and electronic interactions between its constituent parts. In related crystal structures, the benzothiazole ring system is observed to be essentially planar. sunway.edu.mynih.gov A similar planarity is expected for the benzoxazole ring in the title compound.

Conformational Dynamics and Isomerism in Solution Phase

The solution-phase behavior of this compound is characterized by a complex interplay of conformational and isomeric possibilities. As a member of the N-acylhydrazone (NAH) class of compounds, its structure incorporates several rotatable bonds, leading to a dynamic equilibrium between different spatial arrangements. bohrium.com The primary forms of isomerism influencing its structure in solution are rotational isomerism around the amide C(O)-N bond and geometric isomerism about the C=N imine bond.

Detailed research into the conformational preferences of N-acylhydrazones has revealed that these molecules often exist as a mixture of conformers in solution. bohrium.comnih.gov This is frequently observable through the duplication of signals in ¹H and ¹³C NMR spectra, where separate peaks are detected for the different isomeric forms. bohrium.comutar.edu.my

The two principal rotational isomers, or rotamers, arise from the restricted rotation around the amide C(O)-N bond. These are designated as synperiplanar and antiperiplanar conformers, depending on the dihedral angle between the carbonyl group and the N-N bond. bohrium.com The energy barrier to this rotation is significant enough that both conformers can be observed at room temperature. utar.edu.my The relative populations of the syn and anti conformers are influenced by factors such as the nature of the solvent and the steric and electronic properties of the substituents. bohrium.com For instance, in DMSO-d₆, the synperiplanar isomer is often found to be more prevalent for many N-acylhydrazones. bohrium.com

Geometric isomerism around the C=N double bond is also possible, leading to (E) and (Z) diastereomers. However, for most N-acylhydrazones, the (E)-isomer is observed exclusively or as the vastly predominant form, a finding that has been consistently confirmed by 2D NMR techniques such as NOESY. nih.govnih.gov

Theoretical studies, typically employing Density Functional Theory (DFT) calculations, are instrumental in elucidating the conformational landscape of N-acylhydrazones. nih.gov These computational methods allow for the determination of the relative stabilities of the different conformers and the energy barriers for their interconversion. nih.govchemrxiv.org For example, N-methylation has been shown to significantly alter the preferred dihedral angle, shifting the equilibrium from an antiperiplanar to a synperiplanar conformation. nih.gov While specific experimental data for this compound is not extensively documented in the reviewed literature, the general principles governing N-acylhydrazones provide a robust framework for understanding its conformational dynamics.

The following table summarizes the typical conformational features observed in N-acylhydrazones, which are expected to be representative for this compound.

| Feature | Description | Typical Observation | Analytical Method |

| Amide Bond Isomerism | Rotation around the C(O)-N bond. | Existence of synperiplanar and antiperiplanar conformers in solution. | NMR Spectroscopy (signal duplication), DFT Calculations |

| Imine Bond Isomerism | Configuration around the C=N bond. | Predominantly the (E)-isomer. | 2D NMR (NOESY) |

| Conformer Ratio | Relative abundance of rotational isomers. | Solvent and substituent dependent. Synperiplanar often favored in polar aprotic solvents. | NMR Integration |

| Rotational Energy Barrier | Energy required for interconversion of amide rotamers. | Sufficiently high for observation of distinct conformers at room temperature. | Dynamic NMR, DFT Calculations |

Table 1. Conformational and Isomeric Features of N-Acylhydrazones in Solution.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the geometry and electronic landscape of N'-(1,3-benzoxazol-2-yl)benzohydrazide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound and its analogs, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to determine the most stable three-dimensional conformation (ground state) and to calculate various geometric parameters. nih.gov

Table 1: Representative Calculated Geometric Parameters for Benzoxazole (B165842) Derivatives Note: Data is generalized from studies on related benzoxazole structures.

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-O (in benzoxazole ring) | ~1.37 Å | DFT/B3LYP/6-311G(d,p) |

| C=N (in benzoxazole ring) | ~1.32 Å | DFT/B3LYP/6-311G(d,p) |

| N-N (hydrazide) | ~1.38 Å | DFT/B3LYP/6-311G(d,p) |

| C=O (hydrazide) | ~1.23 Å | DFT/B3LYP/6-311G(d,p) |

| O-C-N (benzoxazole angle) | ~112° | DFT/B3LYP/6-311G(d,p) |

| C-N-N (hydrazide angle) | ~118° | DFT/B3LYP/6-311G(d,p) |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. semanticscholar.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For benzoxazole derivatives, the HOMO is typically distributed over the benzoxazole ring system and parts of the hydrazide linker, while the LUMO is also located across the π-conjugated system. DFT calculations for various benzoxazole derivatives have reported HOMO-LUMO energy gaps in the range of 3.80 to 4.27 eV. semanticscholar.org

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): -EHOMO

Electron Affinity (A): -ELUMO

Chemical Hardness (η): (I - A) / 2

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ² / (2η)

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for Benzoxazole Derivatives Note: Values are illustrative based on published data for analogous compounds.

| Parameter | Typical Calculated Value |

|---|---|

| EHOMO | -6.2 to -6.8 eV |

| ELUMO | -1.9 to -2.5 eV |

| Energy Gap (ΔE) | ~4.0 eV |

| Chemical Hardness (η) | ~2.0 eV |

| Electrophilicity Index (ω) | ~2.8 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen and nitrogen. nih.govmdpi.com

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. nih.gov

Green regions represent neutral or near-zero potential.

For this compound, MEP analysis typically reveals that the most negative potential (red) is concentrated around the carbonyl oxygen atom of the hydrazide group and the nitrogen atom of the benzoxazole ring. nih.govmdpi.com These areas are the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms attached to the nitrogen atoms of the hydrazide linker show positive potential (blue), making them hydrogen-bond donor sites. nih.gov This analysis is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological receptor. mdpi.com

Molecular Dynamics Simulations for Conformational Stability

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to study the conformational stability of this compound, both in solution and when complexed with a protein.

In these simulations, the molecule's trajectory is calculated over a period, often nanoseconds, providing insights into its flexibility and the stability of its interactions with its environment. nih.goveco-vector.com A key metric derived from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value indicates that the molecule and its complex have reached equilibrium and are conformationally stable. nih.gov Studies on benzoxazole derivatives bound to protein targets have shown that these ligands can maintain stable conformations within the binding pocket, with RMSD values typically plateauing below 3.0 Å, confirming the stability of the ligand-protein complex. nih.gov

In Silico Ligand-Protein Interaction Profiling

In silico methods are instrumental in predicting and analyzing how a ligand like this compound might interact with potential biological targets, a crucial step in drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This method helps to elucidate the binding mode and estimate the strength of the interaction, typically quantified by a docking score (e.g., in kcal/mol), where a more negative value indicates a stronger binding affinity. nih.govnih.gov

Derivatives of this compound have been docked against a variety of biological targets implicated in different diseases. These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand in the protein's binding site. For example, docking studies have shown that the carbonyl oxygen and hydrazide N-H groups frequently act as hydrogen bond acceptors and donors, respectively. nih.gov The aromatic rings of the benzoxazole and benzoyl moieties often participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the active site. nih.gov

Table 3: Summary of Molecular Docking Studies on Benzoxazole Derivatives with Various Biological Targets

| Potential Target Protein | PDB ID | Therapeutic Area | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| VEGFR-2 Kinase | 4ASD | Anticancer | -7.0 to -9.5 | Cys919, Asp1046, Glu885, Leu840 (H-bonds) |

| Mycobacterium tuberculosis InhA | 4DRE | Antitubercular | -6.5 to -8.0 | Tyr158, Gly192, Thr196 (H-bonds) |

| Staphylococcus aureus DNA Gyrase B | 4URO | Antibacterial | ~ -8.0 | Asp81, Ile86, Asn54 (H-bonds) |

| Human Carbonic Anhydrase II | 3HS4 | Antiglaucoma | -7.5 to -9.0 | His94, His96, Thr199, Zn2+ ion coordination |

| COVID-19 Main Protease (Mpro) | 6LU7 | Antiviral | -6.0 to -7.5 | His41, Cys145, Glu166 (H-bonds) |

Note: The specific compound this compound may not have been tested against all listed targets; the data represents findings for structurally similar benzoxazole and benzohydrazide (B10538) derivatives.

Binding Energy Calculations and Ligand Efficiency Metrics

Molecular docking simulations are frequently employed to predict the binding conformation and affinity of a ligand to a biological target. The output of these simulations includes a binding energy score (often in kcal/mol), which estimates the strength of the interaction. For example, in studies of related benzohydrazide derivatives, docking simulations against targets like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) have been used to evaluate binding affinities and identify potential dual inhibitors pensoft.netresearchgate.net. Similarly, docking studies on benzamide (B126) derivatives have reported binding energies as low as -8.90 kcal/mol, indicating strong interaction with the target protein . These calculations are crucial for prioritizing compounds for synthesis and biological testing.

Beyond raw binding energy, Ligand Efficiency (LE) metrics have become indispensable tools for optimizing hits and leads in drug discovery rgdscience.comtandfonline.com. These metrics normalize potency with respect to molecular properties like size and lipophilicity, guiding the development of compounds with more favorable drug-like characteristics tandfonline.com. They help assess how efficiently a molecule uses its structural features to bind to its target tandfonline.com.

Several key ligand efficiency metrics are used:

Ligand Efficiency (LE): This metric relates the free energy of binding (ΔG) to the number of non-hydrogen (heavy) atoms (HA) in a molecule. It provides a measure of the average binding energy per atom csmres.co.uk. An acceptable LE value is generally considered to be ≥ 0.3 csmres.co.uk.

Binding Efficiency Index (BEI): An alternative to LE, BEI relates the pIC50 or pKi to the molecular weight (MW) csmres.co.uk.

Lipophilic Ligand Efficiency (LLE or LiPE): LLE evaluates the affinity of a compound relative to its lipophilicity (logP). The goal is to maximize potency while minimizing lipophilicity to avoid issues with promiscuity and poor pharmacokinetic properties csmres.co.uk. A target LLE is often in the range of 5 to 7 csmres.co.uk.

These metrics are critical for comparing compounds of different sizes and optimizing them into viable drug candidates by balancing potency with essential physicochemical properties researchgate.netnih.gov.

Table 1: Key Ligand Efficiency (LE) Metrics in Drug Discovery

| Metric | Formula | Description | Ideal Value |

|---|---|---|---|

| Ligand Efficiency (LE) | LE = -ΔG / HA | Measures binding energy per heavy atom. | ≥ 0.3 kcal/mol/HA |

| Binding Efficiency Index (BEI) | BEI = pKi / (MW/1000) | Relates potency to molecular weight. | ~27 |

Data sourced from multiple computational chemistry guidelines rgdscience.comcsmres.co.uk.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity nih.gov. For classes of compounds like benzoxazole derivatives, pharmacophore models have been successfully generated to guide the design of new inhibitors, particularly for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer angiogenesis nih.govnih.govresearchgate.net.

A typical pharmacophore model for a VEGFR-2 inhibitor derived from benzoxazole scaffolds includes features such as nih.govresearchgate.net:

One or more hydrogen bond acceptor sites.

One or more hydrogen bond donor sites.

Aromatic/hydrophobic regions.

These models serve as 3D queries for virtual screening , a computational method used to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active nih.gov. This approach allows researchers to efficiently screen millions of compounds and prioritize a smaller, more manageable number for experimental testing, significantly accelerating the discovery of novel hits researchgate.netresearcher.life. Studies on benzoxazole derivatives have utilized pharmacophore-based virtual screening to identify new potent anticancer agents nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors ijpsdronline.com. These models are invaluable for predicting the activity of newly designed compounds and for understanding the structural requirements for optimal potency rsc.org.

Development of Predictive Models for Biological Activity

Both 2D and 3D-QSAR models have been developed for benzoxazole and benzohydrazide derivatives to predict their biological activities, such as anticancer and antimicrobial effects ijpsdronline.com.

2D-QSAR models use topological and physicochemical descriptors to build a linear regression equation correlating these properties with activity ijpsdronline.com.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by analyzing the 3D fields surrounding a set of aligned molecules rsc.orgtandfonline.com. These models generate statistically robust predictions and are validated using various parameters rsc.orgnih.gov.

For instance, 3D-QSAR studies on benzoxazole derivatives as anticancer agents targeting VEGFR-2 have yielded models with good predictive power against various cell lines rsc.orgnih.gov. The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q² or Rcv²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (pred_r²) rsc.orgtandfonline.com.

Table 2: Statistical Results of 3D-QSAR Models for Benzoxazole Derivatives Against Cancer Cell Lines

| Model | Cell Line | q² (Rcv²) | r² | pred_r² |

|---|---|---|---|---|

| CoMFA | HepG2 | 0.509 | 0.956 | 0.5128 |

| CoMSIA | HepG2 | 0.711 | 0.972 | 0.6198 |

| CoMFA | HCT-116 | 0.574 | 0.819 | 0.5597 |

| CoMSIA | HCT-116 | 0.531 | 0.963 | 0.5804 |

| CoMFA | MCF-7 | 0.568 | 0.813 | 0.5057 |

Data adapted from a 3D-QSAR study on benzoxazole derivatives as VEGFR-2 inhibitors rsc.orgnih.gov.

These validated models can then be used to reliably predict the biological activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds ijpsdronline.comrsc.org.

Identification of Key Structural Features for Enhanced Potency

A significant advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of contour maps. These maps visualize the regions around the molecular scaffold where specific physicochemical properties are predicted to enhance or diminish biological activity rsc.org.

Steric Contour Maps: These maps indicate where bulky substituents are favored (typically shown in green) and where they are disfavored (typically shown in yellow). For benzoxazole derivatives, these maps might suggest that introducing larger groups at specific positions on the benzohydrazide or benzoxazole rings could improve binding affinity rsc.org.

Electrostatic Contour Maps: These maps highlight regions where positive charge is favorable (blue contours) and where negative charge is favorable (red contours). This information guides the introduction of electron-donating or electron-withdrawing groups to optimize electrostatic interactions with the target receptor rsc.org.

Hydrogen Bond Donor/Acceptor Maps: These maps identify locations where hydrogen bond donors (cyan contours) and acceptors (purple contours) would increase potency, pointing to key interactions within the binding pocket rsc.org.

By analyzing these contour maps, medicinal chemists can rationally design new derivatives of this compound with modifications predicted to enhance biological activity. For example, a QSAR study on benzoxazole derivatives identified that bulky and electronegative groups at certain positions were favorable for activity against specific cancer cell lines, guiding the design of new, more potent inhibitors rsc.org.

Exploration of Biological Activities in Preclinical Research Models

Antimicrobial Activity Profiles

Derivatives of benzoxazole (B165842) and benzohydrazide (B10538) have demonstrated notable activity against a spectrum of microbial pathogens in preclinical studies. thepharmajournal.comnih.gov These investigations are crucial in the search for new therapeutic agents to combat the growing challenge of antimicrobial resistance.

Antibacterial Efficacy Against Pathogenic Strains

The benzoxazole nucleus is a key structural feature in compounds exhibiting antibacterial properties. researchgate.net Studies have shown that derivatives of N'-(1,3-benzoxazol-2-yl)benzohydrazide and related benzoxazole-containing molecules possess inhibitory effects against various pathogenic bacterial strains.

Research into a broad class of benzohydrazide derivatives has revealed their potential as antibacterial agents. thepharmajournal.com For instance, certain N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazides have displayed greater antibacterial activity compared to their antifungal effects. thepharmajournal.com Similarly, other studies have identified potent antimicrobial agents among 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazides. thepharmajournal.com

The antibacterial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. For example, novel fused tricyclic benzimidazole–thiazinone derivatives, which share structural similarities with the benzoxazole core, have been synthesized and evaluated for their antimicrobial activity. mdpi.com One such derivative, CS4, exhibited MIC values of 256 µg/mL against Pseudomonas aeruginosa and 512 µg/mL against Escherichia coli. mdpi.com Furthermore, this compound demonstrated a synergistic effect when combined with the standard antibiotic ciprofloxacin (B1669076) against both bacterial strains. mdpi.com

Other related heterocyclic structures, such as triaryl benzimidazoles, have also been investigated for their antibacterial properties against multidrug-resistant (MDR) Gram-positive and Gram-negative species. nih.gov Certain compounds in this class showed significant activity, with MICs ranging from 0.5-4 μg/mL against MDR Staphylococci and Enterococci species. nih.gov The proposed mechanism of action for these compounds is the inhibition of bacterial gyrase. nih.gov

While many benzoxazole derivatives show promise, their efficacy can be selective. For instance, a study on 3-(2-benzoxazol-5-yl)alanine derivatives found that they were primarily active against Gram-positive bacteria like Bacillus subtilis. nih.gov The introduction of specific substituents, such as a bromine atom on the benzoxazole ring, was found to enhance this activity. nih.gov

Table 1: Antibacterial Activity of Selected Benzoxazole and Related Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Fused tricyclic benzimidazole–thiazinone (CS4) | Pseudomonas aeruginosa | 256 | mdpi.com |

| Fused tricyclic benzimidazole–thiazinone (CS4) | Escherichia coli | 512 | mdpi.com |

| Triaryl benzimidazoles (compounds 8, 13, 14) | MDR Staphylococci and Enterococci | 0.5-4 | nih.gov |

| Triaryl benzimidazoles (compound 13) | MDR Gram-negative strains | 16-32 | nih.gov |

| N-(1,3,4-Oxadiazol-2-yl)benzamides (HSGN-237, -238) | Neisseria gonorrhoeae | - | nih.govresearchgate.net |

| N-(1,3,4-Oxadiazol-2-yl)benzamides (HSGN-235, -237, -238) | Staphylococcal strains | 0.25-1 | nih.gov |

Note: Some entries indicate activity without specifying a precise MIC value in the provided source.

Antifungal Properties and Mechanism Hypotheses (Cellular Level)

In addition to antibacterial effects, benzoxazole and benzohydrazide derivatives have demonstrated significant antifungal properties. thepharmajournal.com The structural framework of these compounds appears to be crucial for their activity against various fungal species.

A study investigating 3-(2-benzoxazol-5-yl)alanine derivatives revealed that nearly half of the 41 compounds studied possessed antifungal properties, including activity against the pathogenic yeast Candida albicans. nih.gov The research suggested a structure-activity relationship, indicating that specific chemical modifications could enhance their antifungal potential. nih.gov

Similarly, the synthesis and evaluation of N'-substituted benzylidene/2-hydroxynaphthalen-1-ylmethylene/3-phenylallylidene/5-oxopentylidene-4-(2-oxo-2-(4H-1,2,4-triazol-4-yl) ethylamino) benzohydrazides have been reported, with some compounds showing promise as antifungal agents. thepharmajournal.com For example, one derivative within a series of N′-(substituted)-4-(butan-2-lideneamino) benzohydrazides was identified as a potent antifungal agent. thepharmajournal.com

The mechanism of antifungal action at the cellular level is an area of ongoing investigation. For some benzoxazole derivatives, it is hypothesized that they may interfere with essential cellular processes in fungi. The lipophilicity and electronic properties of the substituents on the benzoxazole or benzohydrazide core can significantly influence their ability to penetrate fungal cell membranes and interact with intracellular targets.

Table 2: Antifungal Activity of Selected Benzoxazole and Related Derivatives

| Compound Class | Test Organism | Activity/MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Active | nih.gov |

| Fused tricyclic benzimidazole–thiazinone (CS1) | C. albicans | 820 | mdpi.com |

| Fused tricyclic benzimidazole–thiazinone (CS1) | C. glabrata | 850 | mdpi.com |

| Fused tricyclic benzimidazole–thiazinone (CS1) | C. tropicalis | 850 | mdpi.com |

| Fused tricyclic benzimidazole–thiazinone (CS4) | C. albicans | 870 | mdpi.com |

| Fused tricyclic benzimidazole–thiazinone (CS4) | C. glabrata | 895 | mdpi.com |

| Fused tricyclic benzimidazole–thiazinone (CS4) | C. tropicalis | 925 | mdpi.com |

| Fused tricyclic benzimidazole–thiazinone (CS8) | C. albicans | 830 | mdpi.com |

| Fused tricyclic benzimidazole–thiazinone (CS8) | C. glabrata | 865 | mdpi.com |

| Fused tricyclic benzimidazole–thiazinone (CS8) | C. tropicalis | 890 | mdpi.com |

| Fused tricyclic benzimidazole–thiazinone (CS10) | C. albicans | 775 | mdpi.com |

| Fused tricyclic benzimidazole–thiazinone (CS10) | C. glabrata | 820 | mdpi.com |

| Fused tricyclic benzimidazole–thiazinone (CS10) | C. tropicalis | 850 | mdpi.com |

Antitubercular Activity Assessment in Mycobacterial Models

The search for novel antitubercular agents is a critical area of research, and benzohydrazide derivatives have shown potential in this regard. thepharmajournal.com The unique cell wall structure of mycobacteria presents a significant challenge for drug penetration, making the development of new chemical entities that can overcome this barrier essential.

Studies have focused on synthesizing and evaluating various benzohydrazide derivatives for their activity against Mycobacterium tuberculosis. nih.gov For instance, certain N'-(substituted benzylidene)-2-hydroxybenzohydrazides have been identified as potent inhibitors of the H37Rv strain of M. tuberculosis. thepharmajournal.com

Furthermore, research on benzoxa- nih.govnih.govnih.gov-diazole substituted amino acid hydrazides has highlighted their potential as selective and potent agents against M. tuberculosis. nih.gov The benzoxa- nih.govnih.govnih.gov-diazole core was found to be essential for their activity. nih.gov These findings suggest that the benzohydrazide scaffold, when appropriately modified, can serve as a promising starting point for the development of new antitubercular drugs. nih.gov

Another class of related compounds, 2-pyridinecarboxamidrazone derivatives, has also been evaluated for inhibitory activity against Mycobacterium avium. nih.gov Several of these molecules, particularly chlorine derivatives, were found to inhibit a high percentage of the tested strains at an MIC of 32 mg/L, indicating their potential for further investigation as antimycobacterial agents. nih.gov

Antineoplastic Potential in In Vitro Cell Lines

The cytotoxic and antiproliferative effects of this compound and its analogs have been extensively studied in various cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell growth and induce programmed cell death, making them promising candidates for further development as anticancer agents. thepharmajournal.com

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

A significant body of research has focused on the synthesis of benzoxazole and benzohydrazide derivatives and their subsequent evaluation for cytotoxic activity against a range of human cancer cell lines. researchgate.net For example, a series of N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazides showed potent anticancer activities, with one compound exhibiting an IC50 value of 660 nM. thepharmajournal.com

Similarly, a study on novel benzoxazole derivatives reported their antiproliferative effects against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.gov Several of these compounds displayed promising anticancer activity, with one of the most potent members showing IC50 values of 10.50 μM and 15.21 μM against HepG2 and MCF-7 cells, respectively. nih.gov The cytotoxic effects of these compounds were found to be correlated with their inhibition of VEGFR-2, a key target in cancer therapy. nih.gov

Further research into 1H-benzimidazol-2-yl hydrazones, which are structurally related to the target compound, revealed time-dependent cytotoxicity against the MDA-MB-231 breast cancer cell line. nih.gov The IC50 values for these derivatives ranged from 40 to 60 μM after 48 hours of treatment and decreased to 13 to 20 μM after 72 hours. nih.gov

The cytotoxic potential of these compounds is not limited to a specific cancer type. A pyrimidine (B1678525) analogue, 3-oxauracil, demonstrated significant cytotoxic activity against pancreatic, colon, neuroendocrine, and non-small cell lung cancer cell lines. nih.gov Additionally, a study on 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives showed varying IC50 values across A-549 (lung), MDA-MB-231 (breast), and PC-3 (prostate) cancer cell lines. mdpi.com For instance, a hydrazone derivative had an IC50 of 13.39 μM in the A-549 cell line, while an oxadiazole derivative showed an IC50 of 22.73 μM in the MDA-MB-231 cell line. mdpi.com

Table 3: Cytotoxicity of Selected Benzoxazole and Related Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazide (compound 5t) | - | 0.66 | thepharmajournal.com |

| Benzoxazole derivative (12l) | HepG2 | 10.50 | nih.gov |

| Benzoxazole derivative (12l) | MCF-7 | 15.21 | nih.gov |

| 1H-benzimidazol-2-yl hydrazones | MDA-MB-231 | 13-20 (72h) | nih.gov |

| Hydrazone (1e) | A-549 | 13.39 | mdpi.com |

| Oxadiazole (2l) | MDA-MB-231 | 22.73 | mdpi.com |

| Hydrazone (1d) | PC-3 | 9.38 | mdpi.com |

| Benzothiazole (B30560) derivative (PB11) | U87 (glioblastoma) | < 0.05 | nih.gov |

| Benzothiazole derivative (PB11) | HeLa (cervix cancer) | < 0.05 | nih.gov |

Note: IC50 values are presented in µM for consistency. Some sources may report values in other units.

Apoptosis Induction Pathways in Cellular Oncology Models

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies have investigated the ability of benzoxazole and related derivatives to trigger apoptotic pathways in cancer cells.

One study on a novel benzoxazole derivative, K313, found that it induced apoptosis in Nalm-6 and Daudi cells via a mitochondrial signaling pathway. nih.gov This involves the disruption of the mitochondrial transmembrane potential and the regulation of apoptosis-related proteins. nih.gov The study also revealed that K313 could mediate a strong autophagy blockage and downregulate the phosphorylation of p70S6K, leading to cell cycle arrest. nih.gov

Similarly, a novel benzothiazole derivative, PB11, was shown to induce apoptosis in U87 glioblastoma and HeLa cervix cancer cells. nih.gov Treatment with this compound led to an increase in caspase-3 and -9 activities, which are key executioners of apoptosis. nih.gov The study also observed an upregulation of cytochrome-c and a downregulation of PI3K and AKT, suggesting that PB11 induces apoptosis by suppressing the PI3K/AKT signaling pathway. nih.gov

Further research on another benzoxazole derivative demonstrated that it could induce apoptosis in HepG2 cells by significantly elevating the levels of caspase-3 and BAX, while reducing the level of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic apoptotic pathway.

The induction of apoptosis is a complex process involving multiple signaling pathways. A novel compound, N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine (EPH136), was found to generate oxygen radicals, cause swelling of mitochondria, and dissipate the mitochondrial membrane potential, ultimately leading to apoptosis. nih.gov The antiproliferative activity of this compound could be prevented by a radical scavenger, highlighting the role of oxidative stress in its mechanism of action. nih.gov

These findings collectively indicate that this compound and its derivatives can induce apoptosis in cancer cells through various mechanisms, including the mitochondrial pathway, modulation of key signaling pathways like PI3K/AKT, and the generation of reactive oxygen species.

Enzyme Inhibition Studies

The rigid, planar structure of the benzoxazole ring and the versatile coordination chemistry of the benzohydrazide group make them ideal scaffolds for designing enzyme inhibitors.

Derivatives of benzoxazole and benzohydrazide have been evaluated against various enzymes, with cholinesterases being a prominent target.

In one study, novel naphthoxazole analogs, which are structurally similar to benzoxazoles, were identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The lead compound from this series, 4-(naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol, exhibited a nanomolar inhibitory concentration (IC₅₀) of 58 nM against AChE and was a moderate inhibitor of BChE with an IC₅₀ of 981 nM. mdpi.com Subsequent kinetic analysis revealed that its mechanism of action against AChE was of a mixed-type, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

Similarly, a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide were also found to be dual inhibitors of AChE and BChE. mdpi.com The most potent compound in this series for AChE inhibition also operated via a mixed-type inhibition mechanism. mdpi.com In a different context, benzohydrazide derivatives linked to a 1,2,3-triazole moiety have been developed as highly potent, noncompetitive inhibitors of α-glucosidase, an enzyme relevant to diabetes management. nih.govresearchgate.net

Table 2: Enzyme Inhibition Data for Related Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Inhibition Type | Reference |

|---|---|---|---|---|

| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | Mixed-type | mdpi.com |

| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | 981 nM | Not specified | mdpi.com |

| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE) | 46.8–137.7 µM | Mixed-type (for lead) | mdpi.com |

| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Butyrylcholinesterase (BChE) | 19.1–881.1 µM | Not specified | mdpi.com |

The anticancer activity of benzoxazole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling and proliferation. mdpi.com Research has suggested that the cytotoxic effects of some benzoxazoles may stem from the inhibition of targets like Aurora B kinase. mdpi.com

The broader family of related nitrogen-containing heterocyclic compounds, such as benzimidazoles and benzothiazoles, has a well-documented history as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govrsc.org Inhibition of EGFR is a validated strategy in oncology that can lead to cell cycle arrest and apoptosis. rsc.org Given these precedents, the benzoxazole scaffold is considered a highly promising platform for the future development of novel kinase inhibitors. mdpi.com

Antiviral and Antiparasitic Research Endeavors

The biological activities of benzoxazole and benzohydrazide derivatives extend to combating infectious agents, including viruses and parasites.

In the realm of antiviral research, a series of novel 5-substituted-2-(phenyl)-1,3-benzoxazoles demonstrated promising and selective inhibitory activity against the influenza A virus (H3N2 subtype) in vitro. nih.gov Other related heterocyclic systems, such as 2,1,3-benzoxadiazoles (benzofurazans), have been investigated as potential inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov

On the antiparasitic front, studies on benzohydrazide derivatives have yielded significant findings. Certain N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide derivatives displayed excellent anti-nematode activity in agricultural models. biointerfaceresearch.com Specifically, compounds like 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide achieved a 93% reduction in gall formation on cucumber roots, indicating potent nematicidal effects. biointerfaceresearch.com Furthermore, structurally adjacent benzimidazolyl-2-hydrazones have shown superior in vitro activity against the larvae of Trichinella spiralis, a parasitic roundworm, when compared to established anthelmintic drugs like albendazole (B1665689) and ivermectin. nih.gov

Mechanistic Insights into Biological Action at the Molecular and Cellular Level

Target Identification and Validation in Cellular Systems

The identification of specific cellular targets is a critical first step in elucidating the mechanism of action of any bioactive compound. For N'-(1,3-benzoxazol-2-yl)benzohydrazide and its analogues, research has pointed towards several potential targets, primarily in the context of cancer and microbial diseases.

Benzoxazole (B165842) derivatives have been identified as potential inhibitors of crucial enzymes involved in cell proliferation and survival. For instance, certain derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key player in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. semanticscholar.orgresearchgate.net Inhibition of VEGFR-2 by these compounds can disrupt the signaling pathways that lead to endothelial cell proliferation and migration.

Another identified target for a class of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides is tubulin . These compounds were found to inhibit tubulin polymerization, a process vital for mitotic spindle formation and cell division. nih.govnih.gov Disruption of tubulin dynamics leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis. nih.gov

Furthermore, in the context of antimicrobial activity, derivatives of N'-benzylidene-3,4-dimethoxybenzohydrazide have been designed to target the multidrug efflux pump (MATE) in bacteria, suggesting a mechanism to overcome antibiotic resistance. tandfonline.com

The validation of these targets in cellular systems often involves a combination of techniques, including:

Enzyme-linked immunosorbent assays (ELISAs) to measure the inhibition of specific proteins like VEGFR-2. semanticscholar.org

Cell viability assays (e.g., MTT assay) to assess the cytotoxic effects on various cancer cell lines. researchgate.net

Cell cycle analysis using flow cytometry to determine the phase of cell cycle arrest. nih.govnih.gov

Tubulin polymerization assays to directly measure the inhibitory effect on tubulin assembly. nih.gov

Molecular docking studies to predict the binding interactions between the compounds and their target proteins. ekb.eg

The table below summarizes some of the identified targets for benzoxazole and benzohydrazide (B10538) derivatives and the cellular systems in which they have been validated.

| Target Protein | Compound Class | Cellular System | Validation Method | Reference |

| VEGFR-2 | Benzoxazole derivatives | HepG2, MCF-7 cancer cells | ELISA, Cytotoxicity assays | semanticscholar.orgresearchgate.net |

| Tubulin | Substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides | HCT116 colorectal carcinoma cells | Tubulin polymerization assay, Cell cycle analysis | nih.gov |

| Multidrug Efflux Pump (MATE) | N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | S. aureus, E. coli | Antibacterial activity assays | tandfonline.com |

| HIV-1 Nucleocapsid Protein | 2-benzoxazolinone derivatives | HIV-1 infected cells | In vitro inhibition of annealing reactions | nih.gov |

| Signal Transducer and Activator of Transcription 3 (Stat3) | Oxazole-based small-molecule inhibitors | Stat3-dependent breast cancer cell lines | In vitro DNA-binding EMSA-based assay | nih.gov |

Molecular Interactions with Biological Macromolecules

The biological activity of this compound is intrinsically linked to its ability to interact with key biological macromolecules such as DNA and proteins. These interactions can lead to the modulation of their functions and, consequently, the observed cellular effects.

DNA Intercalation and Minor Groove Binding Studies

While direct studies on the DNA binding properties of this compound are not extensively reported, the structural motifs present in this compound suggest a potential for interaction with DNA. The planar aromatic benzoxazole ring could potentially intercalate between the base pairs of the DNA double helix.

Furthermore, molecular docking simulations of related compounds, such as certain bis- and tetrakis-1,2,3-triazole derivatives, have suggested that they can act as minor groove binders of DNA. researchgate.net These interactions are typically non-covalent and involve hydrogen bonding and van der Waals forces with the base pairs in the minor groove. It is plausible that the benzoxazole moiety, with its heteroatoms, could also engage in similar interactions within the DNA minor groove.

Protein Binding and Conformational Changes

The interaction of this compound derivatives with various proteins is a key aspect of their mechanism of action. As mentioned earlier, proteins like VEGFR-2 and tubulin are significant targets. Molecular docking studies have provided insights into the specific binding modes of these compounds. For instance, benzoxazole derivatives have been shown to bind to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and downstream signaling. researchgate.net

The binding of these small molecules can induce conformational changes in the target protein. Fluorescence quenching studies on the interaction of N'-substituted benzylidene benzohydrazides with α-glucosidase have confirmed such conformational changes upon binding. nih.gov These changes can alter the protein's activity, either by inhibiting its function or by modulating its interaction with other proteins.

In the case of HIV-1 nucleocapsid (NC) protein, 2-benzoxazolinone derivatives have been shown to interact with the hydrophobic pocket of the protein, a region crucial for its function in viral replication. nih.gov Similarly, rationally designed oxazole-based inhibitors have been developed to bind to the SH2 domain of Stat3, disrupting its dimerization and subsequent signaling. nih.gov

The following table details some of the proteins that interact with benzoxazole and benzohydrazide derivatives and the observed or predicted consequences of these interactions.

| Target Protein | Interacting Compound Class | Key Interactions | Consequence of Binding | Reference |

| VEGFR-2 | Benzoxazole derivatives | Hydrogen bonds with key amino acid residues in the ATP-binding site. | Inhibition of kinase activity, anti-angiogenic effects. | researchgate.net |

| Tubulin | Substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides | Binds to the colchicine binding site. | Inhibition of polymerization, cell cycle arrest. | nih.gov |

| α-Glucosidase | N'-substituted benzylidene benzohydrazides | Allosteric site binding. | Conformational changes, noncompetitive inhibition. | nih.gov |

| HIV-1 Nucleocapsid Protein | 2-benzoxazolinone derivatives | π-π interactions with the aromatic side chain of Trp37. | Inhibition of nucleic acid chaperone activity. | nih.gov |

| Stat3 | Oxazole-based small-molecule inhibitors | Binds to the SH2 domain. | Disruption of Stat3 dimerization. | nih.gov |

Intracellular Signaling Pathway Modulation

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that modulate various intracellular signaling pathways, ultimately leading to the observed cellular responses such as cell cycle arrest and apoptosis.

Effects on Gene Expression and Protein Synthesis

Studies on compounds structurally related to this compound have demonstrated significant effects on gene expression. For example, the novel compound N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine (EPH136) was found to up-regulate the expression of genes involved in nucleoside, nucleotide, and nucleic acid binding and metabolism. nih.gov A DNA microarray analysis following treatment with EPH136 revealed that many of the up-regulated proteins are regulated by oxidation/reduction processes. nih.gov This suggests that the compound may induce oxidative stress, which in turn affects the expression of a wide range of genes.

The inhibition of signaling pathways, such as the mTOR/p70S6K pathway by the benzoxazole derivative K313, can also have profound effects on protein synthesis, which is a key downstream target of this pathway. nih.gov

Regulation of Apoptotic and Necrotic Cell Death Pathways

A significant body of research has highlighted the ability of benzoxazole and benzohydrazide derivatives to induce apoptosis in cancer cells. researchgate.netnih.govnih.gov The induction of apoptosis is a key mechanism for the anticancer activity of these compounds.

Several key events in the apoptotic pathway are modulated by these compounds:

Cell Cycle Arrest: As mentioned previously, compounds that inhibit tubulin polymerization cause cell cycle arrest, which can be a prelude to apoptosis. nih.gov Some benzoxazole derivatives have been shown to arrest cell growth at the Pre-G1 and G1 phases of the cell cycle. researchgate.net

Mitochondrial Pathway of Apoptosis: A study on the benzoxazole derivative EPH136 showed that it leads to the generation of oxygen radicals, swelling of mitochondria, and dissipation of the mitochondrial membrane potential, all of which are hallmarks of the intrinsic pathway of apoptosis. nih.gov

Regulation of Bcl-2 Family Proteins: The benzoxazole derivative K313 has been shown to affect the expression of apoptosis-related proteins, including members of the Bcl-2 family such as Bax and Bcl-2. nih.gov An increase in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from mitochondria and initiates the caspase cascade. nih.gov

Caspase Activation: The induction of apoptosis by these compounds is often accompanied by the activation of caspases. For instance, some benzoxazole derivatives have been shown to cause a significant elevation in the levels of caspase-3, a key executioner caspase. researchgate.net The benzoxazole derivative K313 was found to activate caspase-9 and caspase-3. nih.gov

Bioavailability and Metabolism Considerations in Preclinical Settings (In Vitro/In Silico)

In vitro ADME studies are designed to predict a drug's pharmacokinetic behavior in a living organism. These assays are crucial for identifying potential liabilities of a compound early in the drug development process. While specific experimental in vitro ADME data for this compound is not extensively detailed in the public domain, the general approach involves a battery of standardized tests.

Physicochemical properties, which are foundational to ADME characteristics, are often predicted using computational (in silico) tools. For instance, the SwissADME web tool is utilized to predict properties for various compounds, including novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles, which showed desirable molecular properties and bioavailability scores nih.gov. These predictions typically include parameters like molecular weight, lipophilicity (LogP), water solubility, and polar surface area, all of which influence a compound's ability to be absorbed and distributed throughout the body.

The following table illustrates the type of data generated in such in silico assessments for related benzohydrazide derivatives:

| Property | Value Range for a Series of Benzohydrazide Derivatives nih.gov | Implication for ADME |

| Molecular Weight ( g/mol ) | < 500 | Favorable for oral absorption (Lipinski's Rule of Five) |

| LogP (o/w) | < 5 | Optimal lipophilicity for membrane permeability |

| Hydrogen Bond Donors | < 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |

| Bioavailability Score | Good | Indicates a higher probability of having favorable pharmacokinetic properties |

It is important to note that while these predictions are valuable for guiding drug design, they must be confirmed by experimental in vitro and in vivo studies.

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily cytochrome P450 (CYP) enzymes located in the liver. A compound with high metabolic stability is likely to have a longer half-life and greater bioavailability in vivo. These assessments are commonly performed in vitro using liver microsomes or hepatocytes.

The general findings from a study on a hydrazone derivative indicated that the compound was stable in the microsomal environment, with a half-life of over 60 minutes. dergipark.org.tr It was also noted that the metabolic stability was highly dependent on the presence of cofactors, suggesting the involvement of cofactor-dependent enzymes in its metabolism. dergipark.org.trresearchgate.net

Metabolite identification is the subsequent step, where the structures of the metabolites formed during the incubation are elucidated. This is crucial for understanding the pathways of drug metabolism and identifying any potentially reactive or pharmacologically active metabolites. In a study of N-(4-chlorobenzyl)-N%-benzoylhydrazine, another benzohydrazide derivative, incubation with rat microsomal preparations led to the identification of hydrolytic and N-dealkylated metabolites, as well as the corresponding hydrazone. sci-hub.se

The following table exemplifies the type of results obtained from a metabolic stability assay in liver microsomes for a related compound:

| Time (minutes) | % Parent Compound Remaining (Example Hydrazone Derivative) dergipark.org.tr |

| 0 | 100 |

| 5 | > 95 |

| 15 | > 90 |

| 30 | > 80 |

| 60 | > 70 |

These preclinical assessments are fundamental for progressing a compound through the drug discovery pipeline. A favorable profile, characterized by good predicted absorption, reasonable metabolic stability, and a clear understanding of its metabolic fate, increases the likelihood of successful development into a clinically effective drug.

Coordination Chemistry of N 1,3 Benzoxazol 2 Yl Benzohydrazide with Metal Ions

Ligand Properties and Coordination Modes

The ligand N-benzoxazol-2-yl-benzamide and its derivatives are versatile building blocks in coordination chemistry. researchgate.net The core structure, containing both benzoxazole (B165842) and benzamide (B126) groups, offers multiple potential donor sites for coordination with metal ions. These include the nitrogen atom of the benzoxazole ring, the amide nitrogen, and the carbonyl oxygen.

Studies on the analogue N-benzoxazol-2-yl-benzamide show that it typically acts as a bidentate ligand upon deprotonation of the amide nitrogen. researchgate.net This deprotonation creates a negative charge on the ligand, allowing it to form stable neutral chelate complexes with divalent metal ions. The coordination generally occurs through the benzoxazole ring nitrogen and the carbonyl oxygen atom, forming a stable six-membered chelate ring. This N,O-coordination mode is a common feature for this class of ligands when reacting with transition metals like copper(II), nickel(II), and palladium(II). researchgate.net

The hydrazide group in the target compound, N'-(1,3-benzoxazol-2-yl)benzohydrazide, introduces additional complexity and potential coordination modes. Hydrazide ligands are well-known for their keto-enol tautomerism. In solution and upon coordination, the ligand can exist in the enol form, which facilitates deprotonation and coordination of the enolic oxygen to the metal center. This, combined with the azomethine nitrogen, allows for strong chelation. Therefore, this compound is expected to act as a bidentate or potentially tridentate ligand, coordinating through the benzoxazole nitrogen, the deprotonated enolic oxygen, and one of the hydrazide nitrogen atoms.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-benzoxazol-2-yl-benzamide ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For the analogue N-benzoxazol-2-yl-benzamide, complexes with Cu(II), Ni(II), Pd(II), and Zn(II) have been successfully synthesized. researchgate.net The general procedure involves the deprotonation of the ligand to facilitate the formation of stable 2:1 metal-to-ligand chelates. researchgate.net

A representative synthetic method involves dissolving the ligand and a corresponding metal(II) salt in a solvent like ethanol (B145695) or methanol. The reaction mixture is then heated under reflux for several hours. sjpas.com Upon cooling, the resulting solid complex can be isolated by filtration, washed, and purified by recrystallization.

Characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand in the complex.